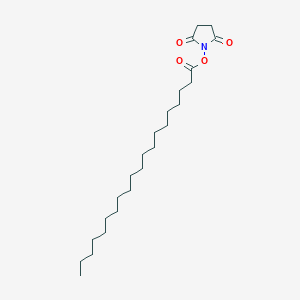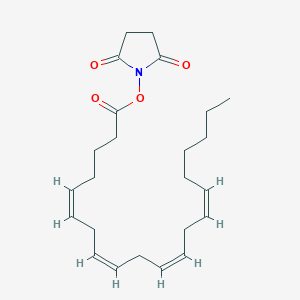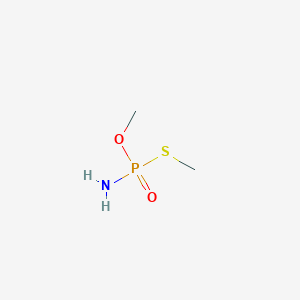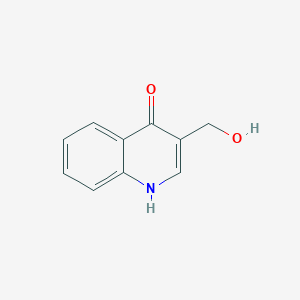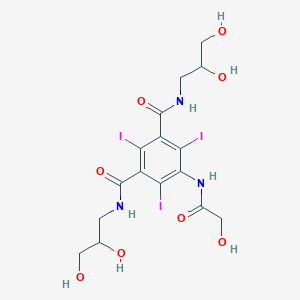
N-Désméthyl Ioméprol
Vue d'ensemble
Description
N-Desmethyl Iomeprol is a chemical compound with the molecular formula C16H20I3N3O8 and a molecular weight of 763.06 g/mol . It is an intermediate used in the preparation of Iomeprol, an iodine-based X-ray contrast agent . This compound is characterized by its white solid form and high solubility in water .
Applications De Recherche Scientifique
N-Desmethyl Iomeprol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Iomeprol, an X-ray contrast agent.
Biology: It is used in studies involving the imaging of biological tissues.
Medicine: It is used in the development of diagnostic agents for medical imaging.
Industry: It is used in the production of iodinated contrast agents for X-ray imaging.
Mécanisme D'action
Target of Action
N-Desmethyl Iomeprol is primarily used as a contrast agent in radiographic imaging . The primary targets of this compound are tissues that need to be visualized during radiographic procedures. By interacting with these tissues, N-Desmethyl Iomeprol enhances the contrast in the images, making it easier for healthcare professionals to diagnose and monitor various medical conditions .
Mode of Action
N-Desmethyl Iomeprol, like its parent compound Iomeprol, is a nonionic, water-soluble, low osmolar X-ray contrast medium . It works by blocking X-rays, allowing it to outline the structures within the body that it is administered to. When administered, it circulates through the bloodstream and absorbs X-rays at a different rate than the surrounding tissues. This difference in absorption appears as a contrast on the X-ray image, highlighting the structures filled with the contrast medium .
Biochemical Pathways
It does this without significantly altering the biochemical environment it is introduced to .
Pharmacokinetics
Iomeprol, the parent compound, is known to be rapidly distributed and excreted via the kidneys . It has a distribution half-life of 0.38 hours and a volume of distribution of 0.28 L/kg . Given the structural similarity, N-Desmethyl Iomeprol is likely to have similar pharmacokinetic properties.
Result of Action
The primary result of N-Desmethyl Iomeprol administration is enhanced contrast in radiographic images. This allows for better visualization of structures and fluids within the body, aiding in the diagnosis and monitoring of various medical conditions .
Action Environment
The action of N-Desmethyl Iomeprol is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . Furthermore, the compound’s effectiveness as a contrast agent can be influenced by the patient’s hydration status and kidney function, as these factors can affect the compound’s distribution and elimination .
Analyse Biochimique
Cellular Effects
Iomeprol, the compound from which N-Desmethyl Iomeprol is derived, is known to have low chemotoxicity and high water solubility
Temporal Effects in Laboratory Settings
Iomeprol, the parent compound, is known for its high stability , which might suggest that N-Desmethyl Iomeprol could also exhibit similar stability.
Dosage Effects in Animal Models
A study on the pharmacodynamic effects of Iomeprol in experimental animals has been conducted , which could provide a basis for future studies on N-Desmethyl Iomeprol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Desmethyl Iomeprol can be synthesized from 5-[(2-Acetyloxy)acetyl]amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride . The synthesis involves the following steps:
- Dissolving N,N-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide in N,N-dimethylacetamide.
- Adding sodium hydroxide to the solution and stirring at 60°C.
- Cooling the reaction mixture to 10°C and adding iodomethane.
- Stirring the mixture at 25°C for 14 to 16 hours.
- Neutralizing the reaction solution with acetic acid.
- Removing the solvent through concentration under reduced pressure and crystallizing the product with ethanol .
Industrial Production Methods
The industrial production of N-Desmethyl Iomeprol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography, ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Iomeprol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iomeprol: An iodine-based X-ray contrast agent used for medical imaging.
Iopamidol: Another iodine-based X-ray contrast agent with similar applications.
Ioversol: A non-ionic, water-soluble iodine-based contrast agent used in diagnostic imaging.
Uniqueness
N-Desmethyl Iomeprol is unique in its role as an intermediate in the synthesis of Iomeprol. Its specific structure and properties make it an essential component in the production of high-quality X-ray contrast agents .
Propriétés
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447909 | |
| Record name | AG-H-12138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-40-7 | |
| Record name | AG-H-12138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
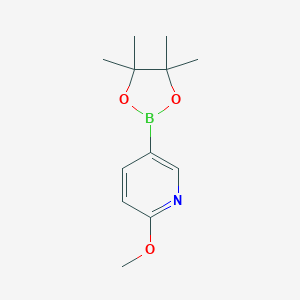
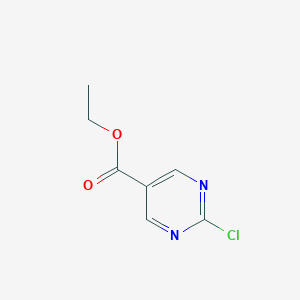
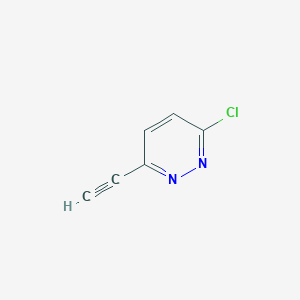
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
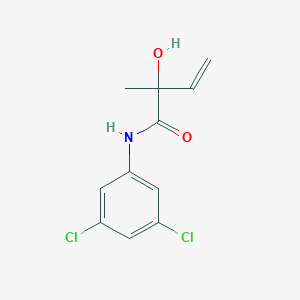
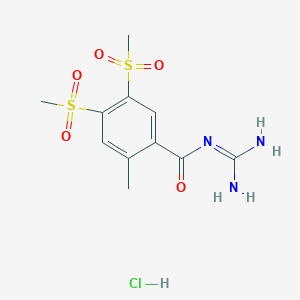

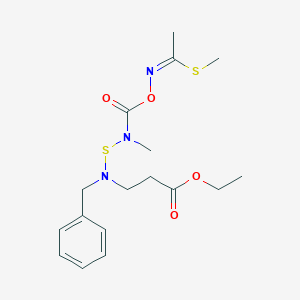
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
